1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol
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Overview
Description
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol structure with a methyl and phenyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl chloride reacts with phenylmagnesium bromide, followed by the addition of acetone. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Another method involves the Friedel-Crafts alkylation of 4-bromotoluene with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of the desired product through the formation of a carbocation intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one.
Reduction: 1-(4-Bromophenyl)-2-methyl-2-phenylpropane.
Substitution: 1-(4-Aminophenyl)-2-methyl-2-phenylpropan-1-ol (for amination).
Scientific Research Applications
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its bromine substituent can enhance binding affinity to certain proteins, thereby influencing their activity.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-ol: Similar structure but with a chlorine substituent instead of bromine, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-2-methyl-2-phenylpropan-1-ol:
1-(4-Iodophenyl)-2-methyl-2-phenylpropan-1-ol: The iodine substituent can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific bromine substituent, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methyl-2-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11,15,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSJBKPYYXFBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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